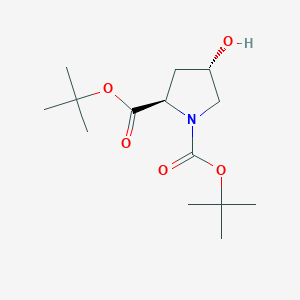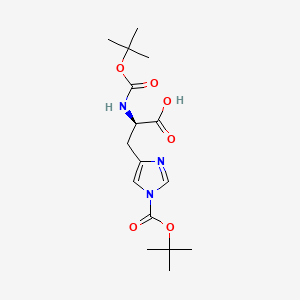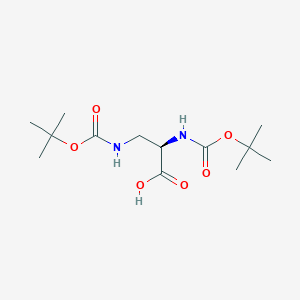
四乙基四羧酸钙荧光素
描述
Calcein tetraethyl ester is a fluorescent dye used in biology. It can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .
Synthesis Analysis
Calcein AM, the acetomethoxy derivative of calcein, is a membrane-permeant fluorogenic esterase substrate used to determine cell viability and membrane integrity. The lipophilic nature of calcein AM allows it to diffuse freely across the cell membrane and permeate the cytosol of live cells .
Molecular Structure Analysis
The molecular formula of Calcein tetraethyl ester is C38H42N2O13. Its average mass is 734.746 Da and its monoisotopic mass is 734.268677 Da .
Chemical Reactions Analysis
Calcein AM, a non-fluorescent esterase substrate, can passively cross the cell membrane and enter the cytosol. Inside the cell, non-specific intracellular esterases hydrolyze the acetoxymethyl ester from calcein AM to yield a highly fluorescent calcein product .
Physical And Chemical Properties Analysis
Calcein tetraethyl ester has a density of 1.4±0.1 g/cm^3, a boiling point of 825.4±65.0 °C at 760 mmHg, and a flash point of 453.0±34.3 °C. It has 15 H bond acceptors, 2 H bond donors, and 20 freely rotating bonds .
作用机制
Target of Action
Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Mode of Action
Calcein tetraethyl acid interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .
Biochemical Pathways
It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .
Result of Action
The primary result of calcein tetraethyl acid’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .
Action Environment
The action of calcein tetraethyl acid can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .
实验室实验的优点和局限性
One of the main advantages of Calcein tetraethyl acid is its versatility. It can be used to label a wide variety of cells and proteins, and can be used in both in vitro and in vivo experiments. However, Calcein tetraethyl acid fluorescence can be affected by pH and other environmental factors, which can limit its usefulness in some experiments.
未来方向
There are many potential future directions for Calcein tetraethyl acid research. One area of interest is the development of new fluorescent dyes that can be used in combination with Calcein tetraethyl acid to label and track multiple cellular processes at once. Another area of interest is the development of new techniques for using Calcein tetraethyl acid in vivo, which could allow for more detailed studies of cellular processes in living organisms. Finally, researchers are interested in exploring the potential clinical applications of Calcein tetraethyl acid, such as in the diagnosis and treatment of diseases that involve abnormal calcium signaling.
合成方法
Calcein tetraethyl acid can be synthesized using a multi-step process that involves the reaction of tetraethyl orthosilicate with calcein, a related fluorescent dye. The resulting compound is then purified using chromatography techniques.
科学研究应用
生物成像
四乙基四羧酸钙荧光素由于其与钙离子结合时能够发出强荧光,因此被广泛用作生物成像中的荧光染料 {svg_1}。这种特性使其特别适用于成像细胞过程和结构。 它已用于多种生物成像引导的治疗,例如非小细胞肺癌的光热增强放射治疗 {svg_2}。
药物递送
在药物递送领域,四乙基四羧酸钙荧光素用作视觉标记,以追踪药物在生物系统中的释放和分布。 已研究将其封装在热敏水凝胶中用于局部药物递送,从而可以实时监测药物释放 {svg_3}。 此外,它已被整合到金属有机框架中用于超声触发药物释放 {svg_4}。
细胞活力测定
四乙基四羧酸钙荧光素在细胞活力测定中起着至关重要的作用。它用于测量细胞增殖和细胞毒性。 该化合物无毒,可以轻松穿透细胞膜,在细胞内酯酶将其转化为荧光产物,指示活细胞 {svg_5} {svg_6}。
荧光探针
作为荧光探针,四乙基四羧酸钙荧光素已被用于检测和测量生物样品中的各种离子,例如三价铁。 其荧光特性在与特定离子结合后会发生变化,可以进行定量测量 {svg_7}。这种应用对于铁营养和代谢研究至关重要。
纳米医学
在纳米医学中,四乙基四羧酸钙荧光素用于评估纳米材料(如纳米金刚石)的毒性和生物分布。 与这些纳米颗粒结合后,它有助于评估其安全性概况以及它们如何被身体处理 {svg_8}。这对于开发纳米医学应用(如药物递送和生物标记物)至关重要。
组织工程
四乙基四羧酸钙荧光素在组织工程中也很重要,特别是在三维载体的活/死染色方案中。 它允许评估支架和组织内的细胞活力,这是组织工程应用成功的一个关键因素 {svg_9}。
安全和危害
Calcein AM is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection .
生化分析
Biochemical Properties
Calcein tetraethyl acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a self-quenching probe . When used in biology, it can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .
Cellular Effects
Calcein tetraethyl acid has profound effects on various types of cells and cellular processes. It influences cell function by acting as an indicator of lipid vesicle leakage . In the presence of high voltage pulses, it can induce instant extraction due to reversible electroporation .
Molecular Mechanism
The mechanism of action of Calcein tetraethyl acid is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules. For instance, it forms a bond with Ca2+ and emits a green fluorescence when the calcein complex is excited by blue light .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcein tetraethyl acid change over time. It has been observed that high voltage pulses induce instant extraction due to reversible electroporation . Subsequent leakage over time was only observed when specific conditions were met .
Dosage Effects in Animal Models
The effects of Calcein tetraethyl acid vary with different dosages in animal models. For instance, a study found that a dose of 25 mg/kg was established as an efficacious and safe dose for animal studies .
Metabolic Pathways
Calcein tetraethyl acid is involved in several metabolic pathways. It is known to interact with enzymes and cofactors. For instance, it has been observed that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .
Transport and Distribution
Calcein tetraethyl acid is transported and distributed within cells and tissues. It is known to interact with transporters and binding proteins. For instance, it has been observed that calcein influx from seawater to the extracellular calcifying medium could be detected by changes in calcein influx rates .
Subcellular Localization
The subcellular localization of Calcein tetraethyl acid and its effects on activity or function are quite significant. It is known to be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
属性
IUPAC Name |
2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIOAAOQUWUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401917 | |
| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36352-49-5, 207124-64-9 | |
| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)












